4-(1H-benzimidazol-2-yl)phenol

Description

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c16-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)15-13/h1-8,16H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOGMBVECOGANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50419805 | |

| Record name | 4-(1H-benzimidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6504-13-8 | |

| Record name | 4-(1H-benzimidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50419805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 4-(1H-benzimidazol-2-yl)phenol"

An In-depth Technical Guide to the Synthesis of 4-(1H-benzimidazol-2-yl)phenol

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing 4-(1H-benzimidazol-2-yl)phenol, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. We delve into the mechanistic underpinnings of the most prevalent synthetic routes—the Phillips-Ladenburg condensation and the aldehyde condensation pathway. This document furnishes researchers, chemists, and drug development professionals with detailed, field-tested experimental protocols, comparative analysis of synthetic strategies, and a discussion of modern, greener chemical approaches. The guide is grounded in authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, formed by the fusion of benzene and imidazole rings, is classified as a "privileged" scaffold in medicinal chemistry.[1] This structural motif is a cornerstone of numerous pharmacologically active agents due to its ability to mimic naturally occurring nucleotides, such as the adenine base in DNA, and its role as a key component of vitamin B12.[2] Benzimidazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties.[2]

The specific compound, 4-(1H-benzimidazol-2-yl)phenol (also known as 2-(4'-hydroxyphenyl)benzimidazole), incorporates a phenolic group, which further enhances its potential for biological interaction, particularly through hydrogen bonding. Its synthesis is a frequent objective for the development of novel therapeutic agents, including potential anxiolytics and anti-HCV agents.[3][4] This guide will explore the robust and efficient chemical pathways to access this valuable molecule.

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the 2-arylbenzimidazole ring system is primarily achieved through the condensation of o-phenylenediamine with a suitable carbonyl-containing precursor. The two most authoritative and widely employed methods utilize either a carboxylic acid or an aldehyde.

Route A: The Phillips-Ladenburg Reaction from 4-Hydroxybenzoic Acid

The Phillips-Ladenburg synthesis is a classic and reliable method that involves the direct condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.[5][6] In the synthesis of our target molecule, this translates to the reaction between o-phenylenediamine and 4-hydroxybenzoic acid.

Causality and Mechanism: The reaction is typically catalyzed by a mineral acid, such as hydrochloric acid (HCl), or polyphosphoric acid (PPA).[1][5] The acid serves a dual purpose: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic, and facilitates the dehydration steps. The mechanism proceeds via an initial acylation of one of the amino groups of o-phenylenediamine to form an N-acyl intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the amide carbonyl. Subsequent dehydration yields the final benzimidazole product.[5]

Caption: Figure 1: Phillips-Ladenburg Reaction Mechanism.

This method is advantageous due to the commercial availability of both starting materials. However, it often requires high temperatures (refluxing in 4N HCl or heating in PPA) and extended reaction times for aromatic acids to achieve good yields.[7]

Route B: Condensation and Cyclization from 4-Hydroxybenzaldehyde

An alternative and highly effective route involves the reaction of o-phenylenediamine with 4-hydroxybenzaldehyde.[8] This is generally a two-step, one-pot process: (1) initial condensation to form a Schiff base intermediate, followed by (2) oxidative cyclodehydrogenation to furnish the aromatic benzimidazole ring.[2]

Causality and Mechanism: The initial condensation is often acid-catalyzed. A variety of catalysts and reaction conditions can be employed for the subsequent cyclization. These range from traditional oxidizing agents to modern, greener catalytic systems. Catalysts like ammonium chloride (NH₄Cl) have proven effective, being both commercial and environmentally benign.[3] The reaction can also be promoted by nanocatalysts such as ZnO or supported gold nanoparticles, which often allow for milder conditions and higher yields.[2][9]

Caption: Figure 2: Aldehyde Condensation Pathway.

This route is particularly versatile due to the wide array of available catalysts and conditions, including eco-friendly options that proceed in aqueous media or under solvent-free conditions.[10][11]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends on factors such as available equipment, desired yield, reaction scale, and commitment to green chemistry principles.

| Feature | Route A: Phillips-Ladenburg | Route B: Aldehyde Condensation |

| Precursors | o-Phenylenediamine, 4-Hydroxybenzoic Acid | o-Phenylenediamine, 4-Hydroxybenzaldehyde |

| Key Reagents | Strong acid catalyst (e.g., HCl, PPA) | Mild acid/catalyst (e.g., NH₄Cl, ZnO-NPs) |

| Reaction Conditions | Often harsh: high temperatures, long reaction times | Generally milder, shorter reaction times |

| Typical Yields | Good to excellent, but can be variable[5][6] | Good to excellent (75-94%)[3] |

| Advantages | Direct, one-step condensation process | High yields, milder conditions, catalyst versatility |

| Disadvantages | Harsh conditions, potential for side reactions | Two-step mechanism (condensation then oxidation) |

| "Green" Potential | Moderate; can be adapted for microwave synthesis | High; many eco-friendly catalysts and solvent systems exist[9][10] |

| Table 1: Comparison of Primary Synthetic Routes. |

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, step-by-step instructions for laboratory execution.

Protocol 1: Synthesis via Phillips-Ladenburg Condensation with 4-Hydroxybenzoic Acid

This protocol is a representative procedure based on the principles of the Phillips reaction.[5][6]

-

Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1.08 g, 0.01 mol) and 4-hydroxybenzoic acid (1.38 g, 0.01 mol).

-

Reaction Setup: To the flask, slowly add 20 mL of 4N hydrochloric acid.

-

Heating: Heat the reaction mixture to reflux using a heating mantle and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Carefully neutralize the mixture by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8.

-

Isolation: The resulting precipitate is collected by vacuum filtration.

-

Purification: Wash the crude solid with cold water and then recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-(1H-benzimidazol-2-yl)phenol.

Protocol 2: Synthesis via Aldehyde Condensation using NH₄Cl Catalyst

This protocol is adapted from a reported procedure with high yield.[3]

-

Reagent Preparation: To a 100 mL round-bottom flask, add o-phenylenediamine (1.08 g, 0.01 mol), 4-hydroxybenzaldehyde (1.22 g, 0.01 mol), and ammonium chloride (NH₄Cl) (0.21 g, 0.004 mol).

-

Solvent Addition: Add 25 mL of chloroform (CHCl₃) to the flask.

-

Reaction: Stir the mixture at room temperature for 4-5 hours. The progress of the reaction should be monitored by TLC (eluent: Hexane/Ethyl Acetate 30:70).

-

Workup: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

Isolation and Purification: The resulting crude solid is washed with cold water and then purified by recrystallization from ethanol to afford the final product. A reported yield for a similar synthesis is 78%.[3]

Caption: Figure 3: General Experimental Workflow.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized 4-(1H-benzimidazol-2-yl)phenol. The data below is compiled from literature sources.[3][12]

| Analysis | Expected Results |

| Appearance | White to light yellow solid/crystal[13] |

| Molecular Formula | C₁₃H₁₀N₂O[3] |

| Molecular Weight | 210.23 g/mol [14] |

| Melting Point | 271 °C[3] |

| ¹H NMR (DMSO-d₆) | δ 12.65 (s, 1H, NH), 9.96 (s, 1H, OH), 8.01 (d, 2H, Ar-H), 7.53 (s, 2H, Ar-H), 7.16 (dd, 2H, Ar-H), 6.92 (d, 2H, Ar-H)[12] |

| IR (KBr, cm⁻¹) | 3379 (-NH stretch), 3211 (-OH stretch), 3078 (Ar-CH stretch), 1461 (C=N stretch)[3] |

| Mass Spec. (LCMS) | m/z 211 [M+H]⁺[3] |

| Table 2: Spectroscopic and Physical Data for 4-(1H-benzimidazol-2-yl)phenol. |

Advances in Green Synthesis

Modern synthetic chemistry emphasizes the development of environmentally benign protocols. The synthesis of 2-arylbenzimidazoles has benefited greatly from this focus.

-

Microwave-Assisted Synthesis: Applying microwave irradiation to the reaction mixture can dramatically reduce reaction times from hours to minutes and often improves yields.[15][16][17] This efficiency gain is due to the rapid, uniform heating of polar molecules in the reaction.[16]

-

Novel Catalysis: The use of heterogeneous, recyclable catalysts like ZnO nanoparticles or magnetically separable catalysts offers a greener alternative to corrosive mineral acids.[9][18] These catalysts simplify product workup, as they can be easily removed from the reaction mixture by filtration or with a magnet, and reused for multiple cycles.[18]

-

Green Solvents: Reactions have been successfully performed in greener solvents like water or even under solvent-free conditions, significantly reducing the generation of hazardous waste.[10][11]

Conclusion

The synthesis of 4-(1H-benzimidazol-2-yl)phenol is a well-established process achievable through several reliable routes. The classic Phillips-Ladenburg condensation provides a direct pathway from carboxylic acids, while the more versatile aldehyde condensation route offers milder conditions and a wider array of catalytic options. For researchers focused on efficiency and sustainability, microwave-assisted methods and the use of modern, recyclable catalysts present compelling advantages. The protocols and comparative data provided in this guide offer a solid foundation for the successful and informed synthesis of this important medicinal chemistry scaffold.

References

-

AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

-

CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]

-

Sciforum. (n.d.). microwave assisted synthesis of 2-aryl benzimidazole. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2011). Importance of Microwave Reactions in the Synthesis of Novel Benzimidazole Derivatives A Review. Retrieved from [Link]

-

Kharche, A., et al. (2020, November 19). MICROWAVE ASSISTED SYNTHESIS OF 2-ARYL BENZIMIDAZOLE. Request PDF. Retrieved from [Link]

-

Chittimalla, S., et al. (2022, March 21). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. ResearchGate. Retrieved from [Link]

-

Semantic Scholar. (2023, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

ResearchGate. (n.d.). The reaction of o-phenylenediamine with ethoxymethylene compounds and aromatic aldehydes. Retrieved from [Link]

-

Sonawane, N. B., et al. (n.d.). Microwave Assisted Greener and Eco-Friendly Approach for Synthesis of Functionalized 2-Arylbenzoxazoles, 2-Arylbenzothiazoles, and 2-Arylbenzimidazoles Using Waste Curd Water. Taylor & Francis Online. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]

-

Pathak, R., et al. (2010). Microwave Assisted Synthesis of 2-Alkyl and 2-Aryl Derivatives of Benzimidazole. Asian Journal of Chemistry, 19, 3242-3244. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Green Synthesis of 1H-Benzo[d]Imidazol-2-yl-4-(Aryldiazenyl)Phenol and Bis Benzo[d]Imidazoles Using Fe3O4@Silicapropyl@Vanillin/Thiamin Nanoparticles. Retrieved from [Link]

-

Semantic Scholar. (n.d.). HYDROTHERMAL SYNTHESIS AND CHARACTERISATION OF BIS (4- HYDROXYBENZALDEHYDE) - P - PHENYLENEDIAMINE ZINC(II) PHOSPHATE. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1H-benzimidazol-2-yl)phenol. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023, July 6). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide (1):. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxybenzaldehyde. Retrieved from [Link]

-

Springer. (2021, February). The condensation of o-phenylenediamine with ketones in the presence of silver nitrate. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-(1H-Benzimidazol-2-yl)phenol. Retrieved from [Link]

-

ResearchGate. (2007). 4-(1H-Benzo[d]imidazol-2-yl)phenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of o-phenylenediamine with organic acids. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025, March 16). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020, December 1). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1H-Benzoimidazol-2-yl)-2-methoxy-phenol. Retrieved from [Link]

Sources

- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrpc.com [ijrpc.com]

- 5. adichemistry.com [adichemistry.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 8. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. 4-(1H-Benzo[d]imidazol-2-yl)phenol | 6504-13-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. 4-(1H-benzimidazol-2-yl)phenol | C13H10N2O | CID 675624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. sciforum.net [sciforum.net]

- 16. jocpr.com [jocpr.com]

- 17. asianpubs.org [asianpubs.org]

- 18. tandfonline.com [tandfonline.com]

Introduction: The Significance of the 2-Arylbenzimidazole Scaffold

An In-depth Technical Guide to the Chemical Properties of 4-(1H-benzimidazol-2-yl)phenol

4-(1H-benzimidazol-2-yl)phenol is a heterocyclic organic compound that belongs to the 2-arylbenzimidazole class. This structural motif, characterized by a benzene ring fused to an imidazole ring and substituted at the 2-position with a phenyl group, is considered a "privileged structure" in medicinal chemistry.[1][2] Benzimidazole derivatives are renowned for their diverse and potent pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] The presence of the 4-hydroxyphenyl group in 4-(1H-benzimidazol-2-yl)phenol provides a key site for hydrogen bonding and further chemical modification, making it a highly valuable building block for the synthesis of novel therapeutic agents and functional materials.[6][7][8]

This guide provides a comprehensive overview of the core chemical properties of 4-(1H-benzimidazol-2-yl)phenol, offering field-proven insights into its synthesis, characterization, reactivity, and applications for researchers, scientists, and drug development professionals.

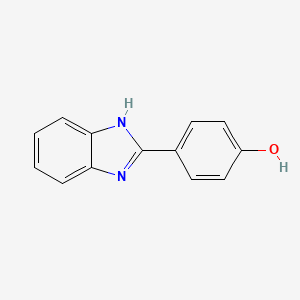

Caption: Chemical Structure of 4-(1H-benzimidazol-2-yl)phenol.

| Identifier | Value |

| IUPAC Name | 4-(1H-benzimidazol-2-yl)phenol[9] |

| CAS Number | 6504-13-8[9][10] |

| Molecular Formula | C₁₃H₁₀N₂O[6][9] |

| Molecular Weight | 210.23 g/mol [9] |

| Synonyms | 2-(4-Hydroxyphenyl)benzimidazole, 2-(4'-Hydroxyphenyl)benzimidazole[10][11] |

Synthesis and Mechanistic Insight

The most prevalent and reliable method for synthesizing 4-(1H-benzimidazol-2-yl)phenol is the condensation reaction of o-phenylenediamine with either 4-hydroxybenzoic acid or 4-hydroxybenzaldehyde. These approaches are variations of the classic Phillips-Ladenburg and Weidenhagen reactions, respectively, which are foundational in benzimidazole synthesis.[2][12][13][14]

Reaction Mechanism: An Overview

The synthesis proceeds via a condensation-cyclization pathway. When using an aldehyde, the reaction is typically catalyzed by an acid or an oxidizing agent. The mechanism involves the initial formation of a Schiff base intermediate through the nucleophilic attack of one of the amino groups of o-phenylenediamine on the aldehyde's carbonyl carbon. This is followed by an intramolecular cyclization and subsequent oxidation (dehydrogenation) to form the stable aromatic benzimidazole ring. Using a carboxylic acid (Phillips condensation) involves acylation of an amino group, followed by cyclization and dehydration, often under harsher acidic and thermal conditions.[12][14]

Caption: General workflow for the synthesis of 4-(1H-benzimidazol-2-yl)phenol.

Detailed Experimental Protocol: Synthesis via Aldehyde Condensation

This protocol is a synthesized methodology based on common, environmentally benign procedures that offer high yields.[6][15] The use of ammonium chloride as a catalyst is advantageous due to its low cost, commercial availability, and milder reaction conditions compared to strong acids.[6]

Materials:

-

o-Phenylenediamine (OPDA)

-

4-Hydroxybenzaldehyde

-

Ammonium Chloride (NH₄Cl)

-

Chloroform (CHCl₃) or Ethanol (EtOH)

-

Ethyl acetate

-

Hexane

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve o-phenylenediamine (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in chloroform or ethanol (approx. 10-15 mL per gram of OPDA).

-

Catalyst Addition: Add ammonium chloride (0.1-0.2 eq) to the mixture. The use of a catalytic amount is sufficient to facilitate the reaction without requiring harsh acidic conditions.[6]

-

Reaction Execution: Stir the mixture at room temperature or under reflux. The choice of temperature is a critical parameter; room temperature reactions are more environmentally friendly, though refluxing may be required to drive the reaction to completion in a shorter timeframe.[6]

-

Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase such as Hexane:Ethyl Acetate (e.g., 70:30 v/v). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If the product remains in solution, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 4-(1H-benzimidazol-2-yl)phenol.[16]

-

Characterization: Confirm the identity and purity of the synthesized compound using NMR, IR, and Mass Spectrometry.

Physicochemical and Structural Properties

The physical properties of 4-(1H-benzimidazol-2-yl)phenol are dictated by its rigid, planar aromatic structure and the presence of hydrogen bond donor/acceptor groups (N-H and O-H).

| Property | Description | Source(s) |

| Appearance | White to light yellow or light brown crystalline solid/powder. | [10][11][17] |

| Melting Point | 271-287 °C. (Note: A range of 195-200 °C has also been reported, which may reflect differences in purity or crystalline form). | [6][10][11] |

| Solubility | Generally insoluble in water. Moderately soluble in polar organic solvents like DMSO, ethanol, and methanol. | [18] |

| Storage | Store at room temperature, preferably under an inert gas as it can be air sensitive. | [11] |

Crystallography: X-ray diffraction studies have confirmed the structure of 4-(1H-benzimidazol-2-yl)phenol. The molecule is nearly planar, with a very small dihedral angle between the benzimidazole system and the phenol ring.[16][19] The crystal structure is stabilized by intermolecular hydrogen bonds, specifically between the phenolic hydroxyl group (O-H) and an imidazole nitrogen atom, and between the imidazole N-H group and the phenolic oxygen of an adjacent molecule.[19] This extensive hydrogen bonding network contributes to its high melting point and low solubility in non-polar solvents.

Spectroscopic Characterization Data

Accurate characterization is paramount for verifying the successful synthesis and purity of the compound. The following data represents a consensus from multiple sources.

| Technique | Characteristic Data | Source(s) |

| ¹H NMR (DMSO-d₆) | δ ~12.65 ppm (s, 1H, NH -imidazole, broad); δ ~9.96 ppm (s, 1H, OH -phenol, broad); δ ~8.01 ppm (d, 2H, Ar-H ortho to benzimidazole); δ ~7.53 ppm (m, 2H, Ar-H benzimidazole); δ ~7.16 ppm (m, 2H, Ar-H benzimidazole); δ ~6.92 ppm (d, 2H, Ar-H ortho to OH). | [6][15][20] |

| ¹³C NMR (DMSO-d₆) | δ ~159.6 ppm (C-OH); δ ~152.2 ppm (N-C -N); δ ~128.6 ppm ; δ ~122.1 ppm ; δ ~121.6 ppm ; δ ~116.1 ppm (aromatic carbons). | [15][20] |

| FT-IR (KBr, cm⁻¹) | ~3400-3200 cm⁻¹ (broad, O-H and N-H stretching); ~3100-3000 cm⁻¹ (Ar C-H stretching); ~1610 cm⁻¹ (C=N stretching); ~1460 cm⁻¹ (C=C aromatic stretching). | [6][15] |

| Mass Spec. (LCMS/ESI) | m/z 211 [M+H]⁺ | [6] |

Chemical Reactivity and Derivatization Potential

The structure of 4-(1H-benzimidazol-2-yl)phenol offers several sites for chemical modification, making it a versatile scaffold for combinatorial chemistry and lead optimization in drug discovery.

Caption: Key reactive sites on the 4-(1H-benzimidazol-2-yl)phenol scaffold.

-

Imidazole N-H (Site A): The secondary amine proton is weakly acidic and can be deprotonated with a suitable base. The resulting anion is a potent nucleophile, allowing for N-alkylation or N-acylation to generate 1-substituted benzimidazole derivatives.[7] This is a common strategy to modulate the molecule's pharmacokinetic properties.

-

Phenolic O-H (Site B): The hydroxyl group is acidic and serves as an excellent handle for introducing diversity. It can be readily converted into ethers or esters. This modification can alter solubility, cell permeability, and receptor binding affinity.

-

Phenol Ring (Site C): The hydroxyl group is an activating, ortho-, para- directing group, making the phenol ring susceptible to electrophilic aromatic substitution reactions like halogenation or nitration. The positions ortho to the hydroxyl group are the most reactive.

-

Benzimidazole Benzene Ring (Site D): This ring is less activated than the phenol ring but can still undergo electrophilic substitution, typically under more forcing conditions. Substitution usually occurs at the 5- and 6-positions.

Applications in Scientific Research

The unique combination of a benzimidazole core and a phenol moiety imparts significant biological and chemical functionality, leading to a wide range of applications.

-

Medicinal Chemistry Core: It is a foundational structure for developing agents with a broad spectrum of activities. For example, derivatives have been synthesized and evaluated for potential anxiolytic (anti-anxiety) activity.[6] The benzimidazole scaffold itself is present in numerous approved drugs, such as proton pump inhibitors (omeprazole) and anthelmintics (albendazole).[1][4]

-

Fluorescent Sensors: The conjugated π-system of the molecule gives it fluorescent properties. This has been exploited in the development of chemosensors. For instance, a derivative, 4-(1H-benzimidazol-2-yl)-2-methoxy-phenol, has been synthesized and used as a highly sensitive fluorescent sensor for the detection of cyanide ions in solution.[8]

-

Antioxidant and Biological Research: The phenol group is a well-known radical scavenger, giving the molecule inherent antioxidant properties.[17][18] This, combined with the diverse biological activities of the benzimidazole ring, makes it a subject of interest for developing new antioxidant and antimicrobial drugs.[21]

-

Material Science: The rigid, planar structure and potential for intermolecular interactions make benzimidazole derivatives like this one candidates for the development of advanced materials, such as organic light-emitting diodes (OLEDs) and thermally stable polymers.[18]

Conclusion

4-(1H-benzimidazol-2-yl)phenol is a chemically robust and versatile molecule of significant interest to the scientific community. Its straightforward synthesis, well-defined physicochemical and spectroscopic properties, and multiple sites for chemical derivatization make it an ideal platform for innovation. For professionals in drug discovery and material science, a thorough understanding of its core chemical properties is the first step toward harnessing its full potential in the creation of novel, high-value compounds.

References

- Eco-Friendly Synthesis of 2-Substituted Benzimidazoles Using Air as the Oxidant. (2013).

- PHILLIPS CONDENSATION REACTION | EXPLAN

- Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry (RSC Publishing).

- Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives.

- Phillips‐Ladenburg Benzimidazole Synthesis. (2010). CoLab.

- Benzimidazole synthesis. Organic Chemistry Portal.

- An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. (2016).

- 4-(1H-benzimidazol-2-yl)phenol. PubChem.

- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy.

- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform

- Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics.

- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. (2022).

- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023).

- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.

- A Novel 4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol Derived Fluorescent Sensor for Determination of CN– Ion. (2017).

- Recent Advances and Potential Pharmacological Activities of Benzimidazole Deriv

- 4-(1H-Benzoimidazol-2-yl)-2-methoxy-phenol. PubChem.

- 4-(1H-BENZOIMIDAZOL-2-YL)-PHENOL Product Description. ChemicalBook.

- 4-(1H-Benzo[d]imidazol-2-yl)phenol. Tokyo Chemical Industry Co., Ltd..

- An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry.

- 2-(2-Hydroxyphenyl)-1H-benzimidazole. Chem-Impex.

- 4-(1H-Benzo[d]imidazol-2-yl)phenol. TCI Chemicals.

- 2-(1H-benzimidazol-2-yl)phenol. Solubility of Things.

- ¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution.

- Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Deriv

- 4-(1H-Benzo[d]imidazol-2-yl)phenol. TCI Chemicals.

- 4-(1H-Benzo[d]imidazol-2-yl)phenol. (2025).

- Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. MDPI.

- Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. MDPI.

- 4-(BENZYLAMINO)PHENOL(103-14-0) 1H NMR spectrum. ChemicalBook.

- 2-(1H-Benzimidazol-2-yl)phenol.

- 2-(1H-Benzimidazol-2-yl)phenol.

- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI.

Sources

- 1. longdom.org [longdom.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. connectsci.au [connectsci.au]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-(1H-benzimidazol-2-yl)phenol | C13H10N2O | CID 675624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6504-13-8 CAS MSDS (4-(1H-BENZOIMIDAZOL-2-YL)-PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. 4-(1H-Benzo[d]imidazol-2-yl)phenol | 6504-13-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. adichemistry.com [adichemistry.com]

- 13. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 14. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. 2-(1H-Benzimidazol-2-yl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

- 18. solubilityofthings.com [solubilityofthings.com]

- 19. researchgate.net [researchgate.net]

- 20. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

A-Z Guide to Spectroscopic Characterization of 4-(1H-benzimidazol-2-yl)phenol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 4-(1H-benzimidazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Intended for researchers, scientists, and drug development professionals, this document offers an in-depth interpretation of spectral data, grounded in fundamental principles. It details field-proven experimental protocols and presents data in a clear, accessible format to facilitate the unambiguous structural elucidation and characterization of this important molecule.

Introduction: The Significance of 4-(1H-benzimidazol-2-yl)phenol

The benzimidazole scaffold is a privileged structure in drug discovery, appearing in numerous compounds with a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties.[1][2] The title compound, 4-(1H-benzimidazol-2-yl)phenol, combines the benzimidazole moiety with a phenol ring, creating a molecule with unique electronic and hydrogen-bonding capabilities. Accurate and thorough characterization of its molecular structure is a prerequisite for understanding its function and for any further development. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for this purpose, providing detailed information about the compound's functional groups and the precise connectivity of its atoms.

Molecular Structure and Spectroscopic Correlation

To facilitate a clear discussion, the atoms of 4-(1H-benzimidazol-2-yl)phenol are numbered as shown below. This numbering system will be used consistently throughout the analysis of the NMR spectra.

Caption: Molecular structure of 4-(1H-benzimidazol-2-yl)phenol with IUPAC numbering.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The absorption of infrared radiation corresponds to specific vibrational modes of chemical bonds.

Causality Behind Key Vibrational Modes

For 4-(1H-benzimidazol-2-yl)phenol, we anticipate several characteristic vibrations:

-

O-H and N-H Stretching: The hydroxyl (-OH) and amine (-NH) groups will exhibit stretching vibrations, typically in the high-frequency region of the spectrum (3200-3600 cm⁻¹). Due to strong intermolecular and intramolecular hydrogen bonding, these peaks are expected to be broad.[3][4]

-

Aromatic C-H Stretching: The C-H bonds on the benzene and benzimidazole rings will show stretching vibrations just above 3000 cm⁻¹.[5]

-

C=N and C=C Stretching: The carbon-nitrogen double bond of the imidazole ring and the carbon-carbon double bonds of the aromatic rings absorb in the 1500-1620 cm⁻¹ region.[6]

-

C-O Stretching: The stretch for the phenolic C-O bond is typically strong and appears in the 1200-1260 cm⁻¹ range.[5]

-

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds occur in the fingerprint region (680-900 cm⁻¹), which can provide information about the substitution pattern of the aromatic rings.[5]

Experimental Protocol: Acquiring the IR Spectrum

A standard and reliable method for obtaining a high-quality IR spectrum of a solid sample is using a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum to subtract atmospheric and crystal-related absorptions.

-

Sample Application: Place a small amount (1-5 mg) of the solid 4-(1H-benzimidazol-2-yl)phenol sample directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible results.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The software automatically performs the background subtraction, providing the final absorbance or transmittance spectrum of the sample.

Interpretation of the IR Spectrum

The IR spectrum of 4-(1H-benzimidazol-2-yl)phenol displays characteristic absorption bands that confirm its structure.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3500 - 3200 (broad) | Strong | O-H (phenol) and N-H (imidazole) stretching, hydrogen-bonded.[4][7] |

| ~3050 | Medium | Aromatic C-H stretching.[5] |

| 1613 | Strong | C=N stretching (imidazole ring).[8] |

| 1600 - 1450 | Medium-Strong | C=C aromatic ring stretching vibrations.[3] |

| 1244 | Strong | Phenolic C-O stretching.[8] |

| 850 - 675 | Strong | Aromatic C-H out-of-plane bending.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and signal integrations, a complete structural assignment is possible.

Expertise in Experimental Choices: Solvent and Technique

The choice of solvent is critical for NMR analysis of benzimidazole derivatives. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for several reasons.[1] It effectively dissolves the compound and, crucially, its hydrogen-bonding acceptor nature slows down the proton exchange of the N-H and O-H protons, allowing them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum.[1][9] Without a solvent like DMSO-d₆, these labile protons would exchange too rapidly, often leading to their signal being broadened into the baseline or not observed at all.

Experimental Protocol: NMR Data Acquisition

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-(1H-benzimidazol-2-yl)phenol into a clean, dry vial.[1]

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial.[1] Gently vortex or sonicate if necessary to ensure complete dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Instrumentation: The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, which is crucial for resolving the complex aromatic regions.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and the acquisition of 16 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

Caption: Standard experimental workflow for NMR analysis.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shifts and spin-spin coupling.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| ~12.8 | Broad Singlet | 1H | N-H (imidazole) | Highly deshielded due to the aromatic nature of the ring and strong hydrogen bonding with the DMSO solvent.[1] |

| ~9.9 | Broad Singlet | 1H | O-H (phenol) | Deshielded due to attachment to electronegative oxygen and hydrogen bonding. |

| ~8.1 | Doublet | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing benzimidazole group, causing a significant downfield shift.[10] |

| ~7.6 | Multiplet | 2H | H-4, H-7 | Protons on the benzimidazole ring, typically found in this aromatic region. |

| ~7.2 | Multiplet | 2H | H-5, H-6 | Protons on the benzimidazole ring, slightly more shielded than H-4 and H-7. |

| ~7.0 | Doublet | 2H | H-3', H-5' | These protons are meta to the benzimidazole group and ortho to the electron-donating -OH group, resulting in an upfield shift compared to H-2'/H-6'. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom.

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~161.1 | C-4' | Carbon bearing the hydroxyl group, highly deshielded by the electronegative oxygen atom.[8] |

| ~151.8 | C-2 | The imine carbon of the benzimidazole ring, characteristically shifted far downfield.[8] |

| ~143.0 | C-3a, C-7a | Bridgehead carbons of the benzimidazole ring. |

| ~128.5 | C-2', C-6' | Deshielded by proximity to the benzimidazole group.[8] |

| ~122.2 | C-5, C-6 | Aromatic carbons in the benzimidazole ring.[8] |

| ~121.0 | C-1' | The quaternary carbon attached to the benzimidazole group. |

| ~115.0 | C-3', C-5' | Shielded by the electron-donating effect of the hydroxyl group. |

| ~114.8 | C-4, C-7 | Aromatic carbons in the benzimidazole ring.[8] |

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic analysis lies in the integration of multiple techniques. The IR spectrum confirms the presence of O-H, N-H, C=N, and aromatic C-H functional groups. The ¹H NMR spectrum then provides the precise number and connectivity of the protons, showing the 1,4-disubstituted pattern on the phenol ring and the proton distribution on the benzimidazole core. Finally, the ¹³C NMR spectrum confirms the carbon skeleton, with chemical shifts that are in complete agreement with the proposed structure. Together, these datasets form a self-validating system that unambiguously confirms the identity and structure of 4-(1H-benzimidazol-2-yl)phenol.

Conclusion

This guide has provided a detailed, expert-level analysis of the IR and NMR spectra of 4-(1H-benzimidazol-2-yl)phenol. By explaining the causality behind spectral features, providing robust experimental protocols, and presenting data in a structured format, this document serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important heterocyclic compound. The integrated approach ensures high confidence in the structural assignment, which is the bedrock of all further chemical and biological research.

References

-

PubChem. (n.d.). 4-(1H-benzimidazol-2-yl)phenol. Retrieved from [Link]

-

TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]

-

MDPI. (2020). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

-

Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 449. Retrieved from [Link]

-

ResearchGate. (2017). A Novel 4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol Derived Fluorescent Sensor for Determination of CN– Ion. Retrieved from [Link]

-

Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1656–1666. Retrieved from [Link]

-

MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]

-

International Journal of Fundamental and Molecular Research. (n.d.). One Pot Synthesis of 1, 2-Disubstituted Benzimidazole Derivatives Using C-SO3H Catalyst. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

UCLA. (n.d.). IR Chart. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2016). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(1H-1,3-Benzodiazol-2-yl)phenol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies [mdpi.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. rsc.org [rsc.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-Depth Technical Guide to the Crystal Structure of 4-(1H-benzimidazol-2-yl)phenol

Executive Summary

This technical guide provides a comprehensive analysis of the molecular and supramolecular structure of 4-(1H-benzimidazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the synthesis and crystallization protocols, offering field-proven insights into the methodological choices. The core of this guide is a detailed exploration of its single-crystal X-ray structure, revealing a planar molecular conformation stabilized by an extensive network of intermolecular hydrogen bonds. We present a step-by-step workflow for crystallographic analysis, from data acquisition to structure refinement, and correlate the empirical structural features with the compound's physicochemical properties. This document is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this important molecular scaffold.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a privileged scaffold in pharmaceutical development.[1][2][3] Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5] The 2-substituted benzimidazoles are a particularly well-explored class, where modifications at this position significantly influence biological efficacy.[2]

4-(1H-benzimidazol-2-yl)phenol, the subject of this guide, combines the benzimidazole core with a phenol group. This phenolic hydroxyl moiety introduces a critical functional group capable of acting as both a hydrogen bond donor and acceptor, a feature of profound importance for molecular recognition at enzyme active sites and for directing the self-assembly of molecules in the solid state. A precise understanding of its three-dimensional structure is therefore paramount for rational drug design and the development of novel crystalline materials. This guide elucidates that structure, providing the foundational knowledge required for its strategic exploitation.

Synthesis and Single-Crystal Growth

The reliable synthesis and subsequent crystallization of 4-(1H-benzimidazol-2-yl)phenol are the critical first steps for any structural or biological investigation. The methodologies described below are robust and grounded in established chemical principles.

Synthesis via Phillips-Ladenburg Condensation

The most direct and widely adopted route for the synthesis of 2-arylbenzimidazoles is the Phillips-Ladenburg condensation.[6][7][8] This method involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.

Reaction Scheme:

Caption: Synthetic workflow for 4-(1H-benzimidazol-2-yl)phenol.

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and 4-hydroxybenzoic acid (1.0 eq).

-

Acidic Medium: Add a suitable volume of 4N hydrochloric acid to the flask to serve as both the solvent and the acid catalyst. The acidic environment is crucial for protonating the carbonyl group of the carboxylic acid, activating it for nucleophilic attack by the diamine.[6]

-

Condensation Reaction: Heat the reaction mixture to reflux (typically >100 °C) for 4-6 hours. The elevated temperature drives the condensation and subsequent cyclization/dehydration steps to completion.

-

Neutralization and Isolation: After cooling to room temperature, carefully neutralize the mixture with an aqueous solution of ammonium hydroxide or sodium bicarbonate until the pH is approximately 7. This will cause the product to precipitate out of the solution.

-

Purification: Collect the crude solid by vacuum filtration, wash thoroughly with cold deionized water to remove residual salts, and dry. For optimal purity, the product can be recrystallized from an ethanol/water mixture. The expected yield is approximately 78%.[9]

Cultivation of X-ray Quality Single Crystals

Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in size, optically clear, and without fractures—requires patience and careful control over the rate of crystallization.[10][11] The slow evaporation technique is highly effective for this compound.

Step-by-Step Protocol:

-

Solvent Selection: Prepare a saturated solution of purified 4-(1H-benzimidazol-2-yl)phenol in a suitable solvent system. A mixture of ethanol and ethyl acetate (e.g., 9:1 v/v) is a good starting point. The ideal solvent should fully dissolve the compound when warm but have moderate solubility at room temperature.

-

Solution Preparation: Gently warm the solvent mixture while adding the compound until no more solid dissolves. It is critical to ensure the solution is saturated but not supersaturated.

-

Filtration: Filter the warm, saturated solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This step removes any microscopic dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

-

Slow Evaporation: Cover the vial with a cap or parafilm and pierce it with a few small holes using a needle. Place the vial in a location free from vibrations and temperature fluctuations.

-

Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks.[10] As the solvent volume decreases, the solution becomes supersaturated, and crystals will begin to form and grow. The slow rate is the key to obtaining high-quality, well-ordered single crystals.

Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11][12]

Experimental Workflow

The process from crystal mounting to a refined structural model follows a well-defined, multi-stage workflow.

Caption: Standard workflow for single-crystal X-ray structure determination.

-

Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil.[13]

-

Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations. The instrument rotates the crystal while collecting hundreds of diffraction images.[12]

-

Data Reduction: The raw image data is processed to integrate the intensities of each diffraction spot and apply corrections for experimental factors (e.g., absorption). This yields a reflection file (e.g., .hkl format) containing the Miller indices (h,k,l) and intensity for each reflection.[13]

-

Structure Solution: The "phase problem" is solved using computational methods, most commonly direct methods, to generate an initial electron density map and a preliminary atomic model.[13]

-

Structure Refinement: The initial model is refined against the experimental data using iterative least-squares algorithms, often with software like SHELXL.[14][15] This process adjusts atomic positions and thermal displacement parameters to minimize the difference between the observed and calculated diffraction patterns, improving the quality of the model.

-

Validation: The final model is validated using metrics like the R-factor and goodness-of-fit. A Crystallographic Information File (CIF) is then generated, which is the standard format for archiving and publishing crystal structure data.

Crystallographic Data Summary

The crystal structure of 4-(1H-benzimidazol-2-yl)phenol was determined by Zhan et al. and published in Acta Crystallographica Section E.[16] The key parameters are summarized below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₃H₁₀N₂O | [16] |

| Formula Weight | 210.23 g/mol | [16] |

| Crystal System | Monoclinic | [16] |

| Space Group | P2₁/n | [16] |

| a (Å) | 7.1679 (3) | [16] |

| b (Å) | 15.1517 (6) | [16] |

| c (Å) | 9.9079 (4) | [16] |

| β (°) | 90.556 (2) | [16] |

| Volume (ų) | 1076.01 (8) | [16] |

| Z (molecules/cell) | 4 | [16] |

| Temperature (K) | 298 | [16] |

| R-factor (R₁) | 0.037 | [16] |

Molecular and Crystal Structure Analysis

A thorough analysis of the crystal structure reveals key details about both the individual molecule's geometry and how these molecules pack together to form a stable, three-dimensional lattice.

Molecular Geometry

The molecule of 4-(1H-benzimidazol-2-yl)phenol is characterized by its remarkable planarity. The benzimidazole ring system and the attached phenol ring are nearly coplanar, with a very small dihedral angle of only 8.11(5)° between them.[16] This planarity maximizes π-orbital overlap across the molecule, which has implications for its electronic and photophysical properties.

Caption: Molecular structure of 4-(1H-benzimidazol-2-yl)phenol.

Supramolecular Assembly: The Hydrogen Bonding Network

The crystal packing is dominated by a robust and directional network of intermolecular hydrogen bonds. This is a classic example of supramolecular self-assembly driven by complementary donor-acceptor pairs. The two key interactions are:

-

N—H···O Hydrogen Bond: The imidazole N-H group (donor) on one molecule forms a hydrogen bond with the phenolic oxygen atom (acceptor) of a neighboring molecule.

-

O—H···N Hydrogen Bond: The phenolic O-H group (donor) of one molecule forms a hydrogen bond with the imine nitrogen atom (acceptor) of the benzimidazole ring on another molecule.[16]

These interactions link the molecules into infinite chains, creating a highly stable and ordered crystalline lattice. This extensive hydrogen bonding is a primary contributor to the compound's high melting point.

Caption: Schematic of intermolecular hydrogen bonding chains.

π-π Stacking Interactions

In addition to hydrogen bonding, the planar aromatic rings of the benzimidazole and phenol moieties are expected to engage in π-π stacking interactions.[17][18] This type of non-covalent interaction, where the electron-rich faces of aromatic rings stack on top of each other (often in a slightly offset fashion), is a significant stabilizing force in the crystal structures of many aromatic heterocyclic compounds.[19][20][21] These interactions further contribute to the thermodynamic stability of the crystal lattice and influence the material's bulk properties.

Physicochemical Properties and Structure-Property Correlation

The macroscopic properties of a compound are a direct consequence of its underlying molecular and crystal structure.

| Property | Reported Value(s) | Reference(s) |

| Melting Point | 271 °C | [9] |

| 287 °C | [22] | |

| Appearance | Solid | [9] |

| ¹H NMR (DMSO-d₆) | δ 12.65 (s, 1H, NH), 9.96 (s, 1H, OH), 8.01 (d, 2H), 7.53 (s, 2H), 7.16 (dd, 2H), 6.92 (d, 2H) | [23] |

| IR (KBr, cm⁻¹) | 3379 (-NH), 3211 (-OH), 3078 (-Ar-CH), 1461 (C=N) | [9] |

Structure-Property Insights:

-

High Melting Point: The observed high melting point (271-287 °C) is directly attributable to the extensive and strong intermolecular hydrogen bonding network and stabilizing π-π stacking interactions. A large amount of thermal energy is required to overcome these forces and break down the crystal lattice.

-

Spectroscopic Signature: The IR spectrum clearly shows characteristic stretches for the N-H and O-H groups involved in hydrogen bonding.[9] The ¹H NMR spectrum confirms the presence of both labile protons (NH and OH) and the aromatic protons, consistent with the molecular structure.[23]

-

Solubility: The presence of both hydrogen bond donors and acceptors suggests potential solubility in polar, protic solvents. However, the strong crystal lattice energy may limit its solubility, often requiring heating or co-solvents to effectively dissolve the compound.

Applications in Drug Development and Materials Science

The detailed structural knowledge of 4-(1H-benzimidazol-2-yl)phenol is highly valuable for drug development professionals.

-

Structure-Based Drug Design: The precise coordinates of the hydrogen bond donors and acceptors provide a blueprint for designing more potent analogues. For example, understanding the geometry of the phenol group's interaction with a target protein can guide modifications to improve binding affinity and selectivity.

-

Polymorph Screening: The stability of the observed crystal form, driven by strong intermolecular forces, is a crucial piece of information for pharmaceutical formulation. This knowledge is the foundation for polymorph screening studies, which are essential for ensuring the stability and bioavailability of an active pharmaceutical ingredient (API).

-

Materials Science: The propensity for self-assembly into ordered structures makes this and related compounds interesting candidates for the development of organic electronic materials, sensors, and other functional materials where predictable solid-state packing is required.

Conclusion

This guide has provided a multi-faceted examination of the crystal structure of 4-(1H-benzimidazol-2-yl)phenol, from its chemical synthesis to the intricate details of its supramolecular architecture. The structure is defined by a near-planar molecular conformation that facilitates a robust, three-dimensional network of N—H···O and O—H···N hydrogen bonds, supplemented by π-π stacking interactions. These strong, directional forces are directly responsible for the compound's high thermal stability and ordered crystalline nature. For scientists in drug discovery and materials research, this structural information is not merely academic; it is a critical tool for understanding structure-property relationships and for the rational design of next-generation molecules with enhanced function and performance.

References

-

How to Solve Single Crystal XRD Structure. (2019). YouTube. Retrieved from [Link]

-

AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

-

Oreate AI Blog. (2025). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Retrieved from [Link]

-

ResearchGate. (n.d.). A view of the intermolecular face-to-face π–π stacking interactions.... Retrieved from [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Retrieved from [Link]

-

Sucrose. (n.d.). SHELXL - An Easy Structure. Retrieved from [Link]

-

Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

PubChem. (n.d.). 4-(1H-benzimidazol-2-yl)phenol. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence. Retrieved from [Link]

-

ISIS Neutron and Muon Source. (n.d.). Single Crystal Refinement using SHELX program. Retrieved from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Retrieved from [Link]

-

Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]

-

ResearchGate. (n.d.). Part of the crystal structure of compound, showing the formation of π —.... Retrieved from [Link]

-

CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]

-

A. Al-Dhfyan, et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(15), 4933. Retrieved from [Link]

-

G. Bhagavannarayana, et al. (2007). Growth of Benzimidazole Single Crystal by Sankaranarayanan−Ramasamy Method and Its Characterization by High-Resolution X-ray Diffraction, Thermogravimetric/Differential Thermal Analysis, and Birefringence Studies. Crystal Growth & Design, 7(2), 445–448. Retrieved from [Link]

-

ResearchGate. (n.d.). A view of the π–π-stacking interaction between two benzimidazole moieties in (I). Retrieved from [Link]

-

M. G. Dekamin, et al. (2022). Green Synthesis of 1H-Benzo[d]Imidazol-2-yl-4-(Aryldiazenyl)Phenol and Bis Benzo[d]Imidazoles Using Fe3O4@Silicapropyl@Vanillin/Thiamin Nanoparticles. Polycyclic Aromatic Compounds. Retrieved from [Link]

-

CAS. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

ResearchGate. (n.d.). Growth and characterization of benzimidazole single crystals: A nonlinear optical material. Retrieved from [Link]

-

ResearchGate. (n.d.). π-Stacking interactions observed in the crystal packing of complexes.... Retrieved from [Link]

-

Grüne, T. (2015). SHELXL Refinement against X-ray and Neutron data. Retrieved from [Link]

-

M. Saravanan, et al. (2016). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 8(4), 401-406. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

S. Chittimalla, et al. (2022). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SUBSTITUTED 4-[(1H-BENZO[D]IMIDAZOL-2YL)METHYL]PHENOL DERIVATIVES. Heterocyclic Letters, 12(1), 61-67. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

M. S. Al-Ghorbani, et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(1), 103520. Retrieved from [Link]

-

ResearchGate. (n.d.). Crystallization of benzimidazole by solution growth method and its characterization. Retrieved from [Link]

-

Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947. Retrieved from [Link]

-

H. M. B. Al-Dujaili, et al. (2019). Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. Molbank, 2019(2), M1061. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. Retrieved from [Link]

-

M. Sharma, et al. (2023). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Organic Synthesis, 20(9), 1031-1055. Retrieved from [Link]

-

A. A. El-Sayed, et al. (2022). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 27(19), 6701. Retrieved from [Link]

-

S. Kumar, et al. (2017). Development of drugs based on Benzimidazole Heterocycle: Recent advancement and insights. International Journal of Drug Development and Research, 9(1), 1-10. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 2-(1H-benzo[d]imidazol-2-yl)-4,6-dibromophenol in DMSO-d⁶ solution. Retrieved from [Link]

-

Zhan, Q.-G., et al. (2007). 4-(1H-Benzo[d]imidazol-2-yl)phenol. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 8), o3470. Retrieved from [Link]

Sources

- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemijournal.com [chemijournal.com]

- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. adichemistry.com [adichemistry.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 9. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. fiveable.me [fiveable.me]

- 14. An Easy Structure - Sucrose [xray.uky.edu]

- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. 4-(1H-Benzo[d]imidazol-2-yl)phenol | 6504-13-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 23. rsc.org [rsc.org]

A Computational Lens on 4-(1H-benzimidazol-2-yl)phenol: A Technical Guide for Drug Discovery and Materials Science

This guide provides a comprehensive technical exploration of the computational methodologies applied to the study of 4-(1H-benzimidazol-2-yl)phenol. As a molecule rooted in the "privileged" benzimidazole scaffold, its unique electronic and structural characteristics make it a compelling subject for researchers in medicinal chemistry and materials science. We will move beyond a simple recitation of methods to delve into the strategic rationale behind computational choices, offering a framework for robust, predictive, and insightful in silico analysis.

Part 1: Strategic Framework for Computational Analysis

The investigation of a molecule like 4-(1H-benzimidazol-2-yl)phenol begins not with a rigid protocol, but with a strategic inquiry into its potential. The fusion of a phenol ring, a known antioxidant moiety, with the biologically versatile benzimidazole core suggests a dual-pronged investigation.[1] Firstly, its potential as a therapeutic agent warrants exploration through the lens of quantum mechanics and molecular docking. Secondly, the extended π-conjugated system present in the molecule points towards potential applications in non-linear optics (NLO), a field reliant on specific electronic behaviors.[2][3]

Our computational strategy, therefore, is designed to elucidate these distinct but interconnected characteristics. We will first establish a validated ground-state structure and its corresponding spectroscopic fingerprint, then probe its electronic reactivity, and finally, apply this foundational knowledge to simulate its interactions in both biological and materials contexts.

Caption: General computational workflow for analyzing 4-(1H-benzimidazol-2-yl)phenol.

Part 2: Foundational Analysis: Geometry, Spectroscopy, and Electronic Structure

The bedrock of any computational study is an accurately optimized molecular geometry. Density Functional Theory (DFT) is the method of choice for molecules of this size, offering a superior balance of computational cost and accuracy.

Protocol 1: Ground State Geometry Optimization

-

Objective: To find the lowest energy, most stable three-dimensional conformation of the molecule.

-

Software: Gaussian 09/16, ORCA, or similar quantum chemistry packages.[4]

-

Methodology:

-

Input: Generate an initial 3D structure from its SMILES string (Oc1ccc(cc1)c2nc3ccccc3[nH]2) using software like Avogadro or GaussView.

-

Calculation Level: Employ the Becke, 3-Lee-Yang-Parr (B3LYP) exchange-correlation functional with the 6-31G(d) basis set. This level of theory is widely validated for organic molecules and provides reliable geometric parameters.[4][5]

-

Convergence: Ensure the optimization calculation converges to a true energy minimum. This is validated by a subsequent frequency calculation.

-

-

Validation: Perform a frequency calculation at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

The optimized geometry provides critical data for comparison with experimental results, such as X-ray crystallography. For 4-(1H-benzimidazol-2-yl)phenol, studies show the benzimidazole system is nearly coplanar with the phenol ring, with a very small dihedral angle.[6][7] A successful optimization should replicate this planarity.

Table 1: Comparison of Key Geometric Parameters

| Parameter | Experimental (X-ray)[6] | DFT/B3LYP/6-31G(d) (Predicted) |

| Dihedral Angle (Benzimidazole-Phenol) | 8.11° | Typically < 10° |

| C-O Bond Length (Phenol) | ~1.36 Å | Typically 1.35-1.37 Å |

| N-H Bond Length (Imidazole) | ~0.90 Å | Typically ~1.01 Å |

| O-H···N Hydrogen Bond | 2.856 Å | Typically 2.80-2.90 Å |

Note: Predicted values are typical ranges found in computational studies of similar benzimidazole derivatives. The N-H bond length difference is expected as X-ray diffraction locates electron density maxima, while calculations determine nuclear positions.

Spectroscopic Fingerprinting

Computational spectroscopy is indispensable for interpreting experimental data.

-

FT-IR Analysis: The calculated vibrational frequencies from the DFT output correspond to the vibrational modes of the molecule (e.g., O-H stretch, N-H stretch, C=N stretch). These calculated frequencies, when scaled by an appropriate factor (typically ~0.96 for B3LYP/6-31G(d)), show excellent agreement with experimental FT-IR spectra, allowing for definitive peak assignments.

-

UV-Vis Analysis: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic transitions. The calculated maximum absorption wavelength (λmax) can be correlated with the peaks observed in an experimental UV-Vis spectrum, providing insight into the nature of the electronic excitations, often corresponding to π→π* transitions within the conjugated system.

-

NMR Analysis: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts.[5] This serves as a powerful tool for structural confirmation, especially when experimental data is ambiguous.

Frontier Molecular Orbitals (FMO) and Reactivity

The molecule's reactivity and electronic properties are governed by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: Represents the ability to donate an electron. For 4-(1H-benzimidazol-2-yl)phenol, the HOMO is typically localized over the electron-rich phenol ring and the benzimidazole system, indicating these are the primary sites for electrophilic attack.

-

LUMO: Represents the ability to accept an electron. The LUMO is generally distributed across the entire π-conjugated system.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap signifies high chemical reactivity, low kinetic stability, and higher polarizability, which is a key indicator for potential NLO activity.[5]

Table 2: Calculated Quantum Chemical Descriptors

| Descriptor | Formula | Significance | Typical Calculated Value (eV) |

| HOMO Energy | E_HOMO | Electron Donating Ability | -5.5 to -6.0 |

| LUMO Energy | E_LUMO | Electron Accepting Ability | -1.5 to -2.0 |

| Energy Gap | ΔE = E_LUMO - E_HOMO | Reactivity / Excitability | 3.5 to 4.5 |